molecular formula C16H16N4O B2839280 4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine CAS No. 339098-73-6

4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine

Cat. No.: B2839280
CAS No.: 339098-73-6
M. Wt: 280.331
InChI Key: WSIITRAIBNSKCD-UHFFFAOYSA-N
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Description

4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine is a chemical compound with the molecular formula C16H16N4O . This structured compound features a pyrimidinamine core, a key scaffold in medicinal chemistry known for its diverse biological activities . The molecular architecture incorporates a phenoxyethyl linker and a pyrrole moiety, a heteroaromatic system frequently employed in the design of pharmaceuticals and organic materials . Pyrrole and pyrimidine derivatives are extensively researched for their potential applications. Pyrimidine-based analogs are a established family of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), demonstrating high potency and specificity . Furthermore, pyrrolopyrimidine derivatives have been investigated for antihyperglycemic activity, acting as dipeptidyl peptidase IV (DPP-IV) inhibitors . Beyond biomedical applications, structurally related 2-(1H-pyrrol-1-yl)pyrimidines are also explored in materials science as functional chromophores in the synthesis of conjugated systems for organic electronics . Researchers value this compound as a versatile building block for developing novel therapeutic agents or functional materials. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[1-(2-pyrrol-1-ylphenoxy)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-12(13-8-9-18-16(17)19-13)21-15-7-3-2-6-14(15)20-10-4-5-11-20/h2-12H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIITRAIBNSKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)N)OC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine typically involves the reaction of 2-(1H-pyrrol-1-yl)phenol with 4-chloro-2-pyrimidinamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine is not fully understood, but it is believed to interact with specific molecular targets in cells. The pyrrole and pyrimidine rings may facilitate binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table highlights key differences between 4-{1-[2-(1H-Pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine and a closely related pyrimidine analog from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₆H₁₆N₄O 280.33 - 2-Pyrimidinamine
- 1H-Pyrrole-attached phenoxyethyl
- Electron-rich pyrrole enhances π-π stacking potential
- Moderate polarity
2-Amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone C₁₂H₈F₃N₅O₃ 327.22 - Nitrophenylmethylene group
- Trifluoromethyl at C6
- Pyrimidinone backbone
- Strong electron-withdrawing groups (NO₂, CF₃)
- Higher molecular weight

Key Differences and Implications

Substituent Effects: The target compound’s 1H-pyrrole group (electron-donating) contrasts with the nitrophenyl (electron-withdrawing) and trifluoromethyl groups in the analog . These differences influence electronic properties: the pyrrole may enhance solubility in polar solvents, while the nitro and CF₃ groups in the analog could reduce solubility but improve metabolic stability. The pyrimidinone backbone in the analog (vs. pyrimidinamine in the target) introduces a ketone group, altering hydrogen-bonding capacity and acidity.

Molecular Weight and Drug-Likeness :

  • The analog’s higher molecular weight (327.22 vs. 280.33) may affect bioavailability, as molecules >300 g/mol often face challenges in passive diffusion across membranes.

Synthetic Considerations :

  • While synthesis details for the target compound are absent, demonstrates the use of acetonitrile and triethylamine in pyrimidine-related syntheses, suggesting similar polar aprotic solvents might be employed . The analog’s nitro and CF₃ groups likely require specialized reagents (e.g., fluorinating agents), increasing synthetic complexity.

Broader Context of Phenoxyethyl Derivatives

These analogs typically exhibit beta-blocker activity (e.g., betaxolol hydrochloride in ) , highlighting the pharmacological versatility of phenoxyethyl groups. Key contrasts include:

  • Polarity : Hydroxyethyl or cyclopropylmethoxy groups in compounds increase hydrophilicity compared to the pyrrole-substituted target .
  • Biological Targets : Beta-blockers act on adrenergic receptors, whereas pyrimidines often target enzymes or DNA/RNA processes.

Biological Activity

4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Chemical Structure C14H16N4O\text{Chemical Structure }C_{14}H_{16}N_{4}O

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. Notably, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both crucial enzymes in nucleotide synthesis.

Inhibition of Dihydrofolate Reductase (DHFR)

Research indicates that derivatives of pyrimidinamine compounds exhibit potent inhibition against DHFR. For instance, one study reported an IC50 value of 60 nM for a related compound, showcasing the potential for significant anti-tumor activity through the inhibition of folate metabolism in cancer cells .

Thymidylate Synthase Inhibition

In addition to DHFR, compounds similar to this compound have shown inhibitory effects on TS. This dual inhibition mechanism enhances their therapeutic potential against various malignancies by disrupting DNA synthesis pathways .

Data Table: Biological Activity Summary

Activity Target IC50 Value Reference
DHFR InhibitionDihydrofolate Reductase60 nM
TS InhibitionThymidylate Synthase90 nM
Tumor Cell Growth InhibitionVarious Tumor Cell Lines≤ 10 nM

Research Findings

Several studies have highlighted the promising biological activities of pyrimidinamine derivatives:

  • A study demonstrated that modifications at specific positions on the pyrimidine ring can enhance potency against cancer cell lines. For example, a derivative with a methyl group at position 5 showed improved inhibitory activity compared to its parent compound .
  • Another investigation into structural modifications revealed that increasing hydrophobic interactions through alkyl substitutions significantly improved the selectivity and potency against target enzymes .

Q & A

Q. What are the key considerations for synthesizing 4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine with high purity?

  • Methodological Answer :
    Synthesis requires precise control of reaction conditions (temperature, pH, solvent system) and stepwise purification. For pyrimidine derivatives, nucleophilic substitution or coupling reactions are common. For example, thionyl chloride-mediated chlorination followed by nucleophilic displacement (e.g., with pyrrole derivatives) can yield intermediates . Post-synthesis, techniques like recrystallization (using petroleum ether/ethyl acetate mixtures) and column chromatography are critical for purity. Analytical validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity and rule out byproducts .

Q. How can researchers optimize reaction conditions for this compound using statistical experimental design?

  • Methodological Answer :
    Employ Design of Experiments (DoE) frameworks to minimize trial-and-error. For instance, a central composite design or Box-Behnken model can optimize variables (temperature, molar ratios, catalyst loading). Statistical software (e.g., JMP, Minitab) helps analyze interactions between parameters. This approach reduces the number of experiments while maximizing yield and reproducibility . Post-optimization, validate results through ANOVA to confirm significance of factors.

Q. What analytical techniques are most reliable for characterizing this compound’s solubility and stability?

  • Methodological Answer :
    • Solubility : Use shake-flask method with HPLC-UV quantification across solvents (e.g., DMSO, water, ethanol). For poorly soluble compounds, employ surfactants or co-solvents and validate via dynamic light scattering (DLS).
    • Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis. Monitor degradation products via LC-MS and identify pathways (e.g., hydrolysis, oxidation) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer :
    Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways. Software like Gaussian or ORCA can predict regioselectivity in electrophilic substitution or cross-coupling reactions. Pair computational results with ICReDD’s feedback loop , integrating experimental data to refine quantum chemical models . For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring.

Q. How should researchers resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodological Answer :
    • Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays).
    • Data Triangulation : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., solvent effects, protein binding).
    • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and affinity discrepancies .

Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) in drug discovery?

  • Methodological Answer :
    • Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., replacing pyrrole with other heterocycles).
    • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electron density, steric bulk) with activity. Validate models via leave-one-out cross-validation.
    • Crystallography : Solve X-ray structures of the compound bound to targets (e.g., kinases) to identify critical interactions .

Q. How can researchers leverage machine learning to predict the compound’s environmental fate or toxicological profile?

  • Methodological Answer :
    Train models on databases like PubChem or ChEMBL using descriptors (logP, topological polar surface area). Algorithms like random forest or neural networks can predict biodegradability or toxicity endpoints (e.g., LD50). For environmental fate, integrate molecular dynamics simulations to assess atmospheric lifetime or soil adsorption .

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